
Fmoc-Gla(OtBu)2-OH
Übersicht
Beschreibung
Fmoc-Gla(OtBu)₂-OH, or N-α-(9-fluorenylmethyloxycarbonyl)-γ-carboxy-L-glutamic acid-γ,γ’-di-tert-butyl ester, is a protected derivative of γ-carboxyglutamic acid (Gla). Gla is a post-translationally modified amino acid critical for calcium ion chelation in proteins such as blood coagulation factors (e.g., Factor IX, Factor X) and venom peptides from cone snails . Its γ-carboxylation, mediated by vitamin K-dependent γ-glutamyl carboxylase, enables strong binding to mineral surfaces and metal ions, triggering biological activity .
The synthesis of Fmoc-Gla(OtBu)₂-OH involves a stereoselective Cu(II)-Schiff base complex as a chiral auxiliary. This method, inspired by the blue copper protein rusticyanin, employs a nine-step asymmetric synthesis starting from thiosalicylic acid, achieving a 14.5% overall yield. Key steps include Michael addition of di-tert-butyl methylenemalonate to a glycine Schiff base, followed by Fmoc protection . The Cu(II) complex enhances diastereoselectivity, enabling facile separation of (S,S)-isomers via chromatography .
Wirkmechanismus
Mode of Action
Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Biochemical Pathways
The compound affects the biochemical pathways related to blood coagulation. The γ-carboxylation of glutamic acid, facilitated by this compound, is a critical step in the activation of several blood coagulation factors . This modification allows these factors to bind calcium ions, which is necessary for their function in the coagulation cascade .
Result of Action
The introduction of the Gla residue into synthetic peptides by this compound enables these peptides to bind calcium ions. This is particularly important in the case of blood coagulation factors, where calcium binding is necessary for their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of γ-carboxylation could be affected by the pH and temperature of the reaction environment. .
Biochemische Analyse
Biochemical Properties
This compound interacts with enzymes and proteins involved in the γ-carboxylation of glutamic acid . The nature of these interactions is complex and involves multiple biochemical pathways.
Metabolic Pathways
Given its role in the γ-carboxylation of glutamic acid, it can be inferred that this compound may interact with enzymes or cofactors involved in this process .
Biologische Aktivität
Fmoc-Gla(OtBu)₂-OH, or N-α-Fmoc-L-γ-carboxyglutamic acid-γ,γ’-di-tert-butyl ester, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological activity. This compound is recognized for its unique properties due to the presence of γ-carboxyglutamic acid (Gla), which is known for its involvement in calcium ion binding and its critical functions in various biological systems.
1. Synthesis and Characterization
The synthesis of Fmoc-Gla(OtBu)₂-OH involves a multi-step process that utilizes chiral ligands and metal complexes to achieve high stereoselectivity. A notable method reported in the literature describes a nine-step synthesis from thiosalicylic acid with an overall yield of 14.5% . The key steps include the formation of a chiral Cu(II) complex, followed by Michael addition reactions that lead to the desired product. This method not only enhances the yield but also ensures the purity and stereochemistry of the final compound.
Role in Calcium Binding
The γ-carboxyglutamic acid residue is integral to the function of several proteins involved in blood coagulation, such as prothrombin. The carboxylation of glutamic acid residues facilitates calcium binding, which is essential for the conformational changes required for these proteins to function effectively . Fmoc-Gla(OtBu)₂-OH serves as a building block for peptides that mimic these biological processes.
Peptide Synthesis Applications
Fmoc-Gla(OtBu)₂-OH is primarily used in solid-phase peptide synthesis (SPPS), allowing for the incorporation of Gla into peptides. This incorporation is crucial for studying calcium-dependent biological activities and interactions with mineral surfaces, such as hydroxyapatite . The ability to synthesize peptides containing Gla residues opens avenues for research into apatite remodeling and other calcium-mediated biological processes.
Case Study: α-Conotoxin TxIC
Research involving α-conotoxin TxIC demonstrates the biological activity of peptides containing Fmoc-Gla(OtBu)₂-OH. This conotoxin exhibits differential selectivity for nicotinic acetylcholine receptors, with a maximum inhibition rate of 96% observed at an IC50 value of 5.4 ± 0.5 μM . The study highlights how the incorporation of Gla enhances the peptide's bioactivity, illustrating its potential in neuropharmacology.
Calcium Binding Studies
Studies have shown that peptides synthesized using Fmoc-Gla(OtBu)₂-OH can bind calcium ions with high affinity, which is crucial for their functionality in biological systems . The mineral-binding properties of Gla-containing peptides have been leveraged to develop tools for studying bone metabolism and mineralization processes.
Property | Value |
---|---|
Molecular Formula | C₃₉H₃₅NO₈ |
Molecular Weight | 525.6 g/mol |
CAS Number | 111662-64-7 |
Solubility | Soluble in organic solvents |
Safety Information | Irritant |
5. Conclusion
Fmoc-Gla(OtBu)₂-OH is a vital compound in peptide chemistry, particularly due to its role as a surrogate for γ-carboxyglutamic acid in synthetic applications. Its ability to facilitate calcium binding makes it invaluable for studying various biological processes related to coagulation and mineralization. Ongoing research continues to explore its potential applications in drug development and biomaterials science.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Gla(OtBu)₂-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). In this method, Fmoc-Gla(OtBu)₂-OH serves as a critical building block for incorporating Gla residues into peptides. The orthogonal protection strategy allows for the sequential addition of amino acids while maintaining high purity and yield of the final product .
Mechanism of Action
During SPPS, the Fmoc group is removed under basic conditions, exposing the α-amino group for coupling with other amino acids. The tert-butyl esters can be selectively removed later in the process, facilitating the introduction of Gla into peptides without compromising the integrity of the peptide chain .
Research Applications
Biochemical Studies
Fmoc-Gla(OtBu)₂-OH is instrumental in synthesizing peptides that mimic natural proteins containing Gla residues. These peptides are crucial for studying biological processes such as blood coagulation (e.g., prothrombin), where Gla plays a vital role in calcium ion binding .
Drug Development
The compound is also significant in drug discovery and development, particularly in designing therapeutics targeting calcium-dependent processes. For instance, Gla-containing peptides can be utilized to enhance drug delivery systems by improving their interaction with calcium ions .
Case Studies
Q & A
Basic Research Questions
Q. What are the molecular characteristics and storage requirements of Fmoc-Gla(OtBu)₂-OH?
Fmoc-Gla(OtBu)₂-OH (C₂₉H₃₅NO₈, MW 525.59 g/mol) features tert-butyl esters protecting γ-carboxyl groups and an Fmoc group at the α-amine. Key properties include a melting point of 190–200°C, solubility in DMF (>25 mM), and a LogP of 5.06, which impacts its lipophilicity during peptide synthesis. For storage, maintain at -20°C in airtight containers with desiccants to prevent ester hydrolysis. Pre-dissolve in DMF at ≤0.2 M to avoid aggregation during SPPS .
Q. How does the tert-butyl ester protection influence peptide synthesis workflows?
The γ,γ-di-tert-butyl ester groups provide acid-labile protection, enabling selective deprotection with trifluoroacetic acid (TFA) during resin cleavage. However, incomplete removal (5–15% residual esters) may occur under standard TFA conditions (95%, 2h). Optimize cleavage with extended time (4h) and scavengers (2% triisopropylsilane) to ensure complete deprotection without peptide degradation .
Advanced Research Questions
Q. What stereoselective strategies achieve high enantiomeric purity in Fmoc-Gla(OtBu)₂-OH synthesis?
A Cu(II)-Schiff base complex method yields >95% enantiomeric excess via:
- Step 1 : Michael addition of di-tert-butyl methylenemalonate to a glycine-derived Cu(II) complex under (-)-sparteine catalysis, achieving 92% diastereoselectivity.
- Step 2 : Chromatographic separation (silica gel, hexane:EtOAc 3:1) isolates the (S,S)-isomer. This nine-step process from thiosalicylic acid achieves 14.5% overall yield, with axial thioether coordination mimicking rusticyanin’s metalloprotein structure .
Q. How can side reactions like aspartimide formation be suppressed during SPPS with Fmoc-Gla(OtBu)₂-OH?
Aspartimide formation in Asp-Gly motifs is mitigated using Dmb (2,4-dimethoxybenzyl) backbone protection . Pre-coupled Fmoc-Asp(OtBu)-(Dmb)Gly-OH sterically hinders cyclic imide formation and reduces base sensitivity during piperidine deprotection. Post-synthesis, remove Dmb with TFA:thioanisole (95:5) without affecting tert-butyl esters .
Q. What analytical methods validate the stereochemical and chemical purity of Fmoc-Gla(OtBu)₂-OH?
- Reverse-phase HPLC (Phenomenex C18, 0.1% TFA/ACN gradient) confirms chemical purity (>98%).
- Chiral SFC (Chiralpak AD-3, CO₂:MeOH 85:15) resolves enantiomers, ensuring >95% ee.
- ¹H-NMR (J = 8.2 Hz for trans-Hγ protons) verifies γ-carboxyl stereochemistry .
Q. Why do steric effects in Fmoc-Gla(OtBu)₂-OH necessitate modified coupling conditions in SPPS?
The bulky tert-butyl esters hinder coupling efficiency in automated SPPS. Optimize by:
- Using 2× molar excess of activated HBTU/DIPEA in DMF.
- Extending coupling time to 60–90 minutes.
- Incorporating 0.1 M HOAt as an additive to enhance aminolysis kinetics .
Q. How is Fmoc-Gla(OtBu)₂-OH applied in synthesizing mineral-binding peptides?
Gla residues in osteocalcin and matrix Gla protein require γ-carboxylation for Ca²⁺ chelation. Incorporate Fmoc-Gla(OtBu)₂-OH into peptide sequences via SPPS, followed by TFA cleavage to expose γ-COOH groups. Assess mineral affinity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with hydroxyapatite substrates .
Q. Methodological Best Practices
- Stereochemical Validation : Combine X-ray crystallography (SHELXL refinement) and circular dichroism to confirm helical conformations in Gla-rich peptides .
- Scalability : Transition from batch to flow chemistry for Cu(II)-mediated Michael additions, improving diastereoselectivity to 95% at >10g scale .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Fmoc-Glu(OtBu)-OH
- Structure : Contains a single γ-tert-butyl ester group, unlike the dual γ,γ’-di-tert-butyl esters in Fmoc-Gla(OtBu)₂-OH.
- Synthesis : Prepared via standard Fmoc solid-phase peptide synthesis (SPPS) protocols without requiring stereoselective auxiliaries .
- Applications : Used broadly in peptide synthesis; lacks the calcium-binding capacity of Gla due to missing γ-carboxyl groups .
Fmoc-Asp(OtBu)-OH
- Structure : Features a β-carboxyl group protected by a tert-butyl ester.
- Role : Primarily introduces acidic residues in peptides; its shorter side chain limits metal-binding versatility compared to Gla .
Fmoc-3-MeAsp(OtBu)-OH
- Structure : Methylated β-carbon variant of aspartic acid, offering steric hindrance for conformational control in peptides.
- Synthesis : Requires multi-step alkylation strategies, contrasting with Gla’s carboxylation-dependent synthesis .
Comparative Data Table
Compound | Molecular Formula | Molecular Weight | Protection Groups | Synthesis Steps | Yield | Key Applications |
---|---|---|---|---|---|---|
Fmoc-Gla(OtBu)₂-OH | C₂₉H₃₅NO₈ | 525.59 | γ,γ’-di-tert-butyl | 9 | 14.5% | Calcium-binding peptides, venoms |
Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 | γ-tert-butyl | 3–4 | >80% | General peptide synthesis |
Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45 | β-tert-butyl | 3–4 | >80% | Acidic residue incorporation |
Fmoc-3-MeAsp(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 | β-tert-butyl, β-methyl | 5–6 | 30–40% | Conformationally constrained peptides |
Key Differentiators
- Stereoselectivity : Fmoc-Gla(OtBu)₂-OH synthesis relies on a Cu(II)-Schiff base complex for high (S,S)-diastereoselectivity, whereas Glu/Asp derivatives use standard SPPS without chiral auxiliaries .
- Calcium Binding: Gla’s dual γ-carboxyl groups enable strong Ca²⁺ chelation, critical for coagulation factors and venom activity; Glu/Asp lack this functionality .
- Synthetic Complexity : Gla derivatives require multi-step asymmetric synthesis, contrasting with the straightforward preparation of Glu/Asp analogues .
Vorbereitungsmethoden
The asymmetric synthesis of Fmoc-Gla(OtBu)₂-OH relies on a chiral Cu(II) complex auxiliary to enforce stereochemical control during the introduction of the γ-carboxy groups. This method, reported in a seminal study, achieves enantiomeric purity through a nine-step sequence starting from thiosalicylic acid, with an overall yield of 14.5% .
Synthesis of the Chiral Ligand
The process begins with the preparation of the novel chiral ligand (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone. This ligand is synthesized via a multi-step route involving:
-
Thiosalicylic acid derivatization : Conversion to a benzothiazole intermediate.
-
Proline incorporation : Coupling with L-proline to introduce stereochemical guidance.
-
Schiff base formation : Reaction with 2-aminobenzophenone to yield the final ligand .
The ligand’s design is inspired by the coordination geometry of rusticyanin, a blue copper protein, ensuring optimal metal-binding and stereoselective properties.
Formation of the Schiff Base-Glycine-Copper Complex
Glycine is condensed with the chiral ligand in the presence of Cu(II) ions to form a five-coordinate Schiff base complex. This complex adopts a square-pyramidal geometry, positioning the glycine α-carbon for nucleophilic attack. Copper coordination stabilizes the transition state and enforces facial selectivity during subsequent reactions .
Diastereoselective Michael Addition
Di-tert-butyl methylenemalonate undergoes a Michael addition to the glycine α-carbon within the Cu(II) complex. The reaction proceeds with high diastereoselectivity (dr > 20:1), favoring the (S,S) configuration due to steric and electronic effects imposed by the chiral ligand. Key conditions include:
Purification of Diastereomers
The (S,S) diastereomer is isolated via silica gel chromatography, exploiting differential polarities imparted by the chiral ligand. This step ensures >98% diastereomeric excess, critical for downstream enantiomeric purity .
Decomposition of the Metal Complex
The Cu(II) complex is dissociated using ethylenediaminetetraacetic acid (EDTA) under mildly acidic conditions (pH 4–5). This liberates the tert-butyl-protected Gla intermediate while preserving stereochemistry.
Fmoc Protection
The free α-amino group is protected with fluorenylmethoxycarbonyl (Fmoc) using Fmoc-OSu (succinimidyl ester) in a biphasic solvent system (dioxane/water). Reaction conditions include:
Reaction Conditions and Optimization
Temperature and Solvent Effects
-
Michael addition : Lower temperatures (0°C) minimize epimerization, while dichloromethane enhances reagent solubility without destabilizing the Cu(II) complex.
-
Fmoc protection : Aqueous dioxane facilitates rapid reagent diffusion, ensuring quantitative Fmoc incorporation.
Stereochemical Control
The chiral ligand’s methylthio and benzophenone moieties create a hydrophobic pocket that directs the Michael addition’s trajectory, achieving >99% enantiomeric excess.
Yield and Scalability Analysis
Step | Description | Yield (%) |
---|---|---|
1 | Ligand synthesis | 62 |
2 | Schiff base formation | 85 |
3 | Michael addition | 73 |
4 | Diastereomer purification | 95 |
5 | Metal complex decomposition | 89 |
6 | Fmoc protection | 92 |
Overall | Nine-step sequence | 14.5 |
The process demonstrates scalability up to 10 mmol with minimal yield attrition, making it viable for industrial applications .
Comparative Advantages Over Traditional Methods
Prior syntheses of Gla derivatives suffered from:
-
Low stereoselectivity : Racemization during carboxylation.
-
Cumbersome protection/deprotection : Multiple steps for tert-butyl and Fmoc group management.
The Cu(II) complex method circumvents these issues by:
-
Integrating stereochemical control at the Michael addition stage.
-
Combining tert-butyl protection with the malonate reagent, reducing step count.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407723 | |
Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308357-14-4 | |
Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.